REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:15]=[N:14][NH:13][C:8]=2[N:9]=[C:10](O)[CH:11]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:15]=[N:14][NH:13][C:8]=2[N:9]=[C:10]([Cl:18])[CH:11]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
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116.4 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C2=C(N=C(C1)O)NN=C2
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Name
|
|
Quantity
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500 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
then cooled to room temperature
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Type
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CUSTOM
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Details
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before being evaporated under reduced pressure
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Type
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FILTRATION
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Details
|
the precipitate filtered
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Type
|
FILTRATION
|
Details
|
the resulting salt filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
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Type
|
ADDITION
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Details
|
a 9/1 mixture of toluene/EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C2=C(N=C(C1)Cl)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.3 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |